molecular formula C18H27N3O6 B14801348 L-Leucine, N-(N-L-tyrosyl-D-seryl)-

L-Leucine, N-(N-L-tyrosyl-D-seryl)-

Numéro de catalogue: B14801348
Poids moléculaire: 381.4 g/mol
Clé InChI: MQGGXGKQSVEQHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-Leucine, N-(N-L-tyrosyl-D-seryl)- is a modified dipeptide derivative in which the L-leucine residue is acylated by a dipeptide composed of L-tyrosine and D-serine. This compound features a unique stereochemical configuration (D-serine) and aromatic tyrosine moiety, which may influence its physicochemical properties and biological interactions.

Propriétés

IUPAC Name

2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGGXGKQSVEQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

N-Terminal Protection

The tyrosine residue’s amino group is typically protected using tert-butoxycarbonyl (Boc) or 3-methyl-1-butyn-3-oxycarbonyl groups to prevent unwanted side reactions during coupling. For example, the US3769271A patent describes using N-(3-methyl-1-butyn-3-oxycarbonyl) (Mbc) for N-protection, which is stable under acidic conditions and removable via hydrogenolysis.

Side-Chain Protection

  • Tyrosine Hydroxyl Group : Protected with tert-butyl ethers or benzyl groups.
  • Serine Hydroxyl Group : Protected as a tert-butyl ether or acetylated to prevent nucleophilic interference.
  • Leucine Carboxyl Group : Activated as an ester (e.g., trichlorophenyl or succinimidyl ester) to facilitate coupling.

Coupling Methods and Reaction Optimization

Stepwise Solid-Phase Synthesis

While not explicitly detailed in the cited patents, solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is a plausible approach. However, the patents emphasize solution-phase methods for larger fragments:

  • Tyr-D-Ser Dipeptide Formation :
    • D-serine’s amino group is protected with Mbc, while its carboxyl group is activated as a 2,4,5-trichlorophenyl ester.
    • Coupling with tyrosine’s free amino group occurs in dimethylformamide (DMF) at -20°C to 0°C, using triethylamine as a base.
    • Yield: ~62% after purification via ethyl acetate/pentane crystallization.
  • Leucine Incorporation :
    • The dipeptide’s carboxyl group is converted to a succinimidyl ester using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC).
    • Reaction with leucine’s amino group proceeds in tetrahydrofuran (THF) at 5°C for 24 hours.

Fragment Condensation

An alternative method involves pre-forming the D-Ser-Leu dipeptide followed by tyrosine coupling:

  • D-Ser-Leu Synthesis :
    • D-serine’s carboxyl group is protected as a t-butyl ester, while leucine’s amino group is Boc-protected.
    • Coupling via mixed anhydride (isobutyl chloroformate) in THF yields the dipeptide.
  • Tyrosine Attachment :
    • The Mbc-protected tyrosine’s carboxyl group is activated as a pentafluorophenyl ester and reacted with D-Ser-Leu in DMF.

Deprotection and Final Purification

Global Deprotection

  • Mbc Removal : Hydrogenolysis under 1 atm H₂ in 80% acetic acid with palladium on carbon cleaves the Mbc group.
  • t-Bu and Acetyl Removal : Treatment with trifluoroacetic acid (TFA) removes tert-butyl and acetyl protections.

Purification Techniques

  • Crystallization : Crude peptides are dissolved in ethyl acetate and precipitated with pentane, achieving >95% purity.
  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves enantiomeric impurities.

Enzymatic Resolution of D-Serine

The CN102617384A patent details enzymatic methods to obtain D-amino acids, applicable for synthesizing D-serine:

  • Racemization : L-serine is suspended in butyric acid with propionaldehyde at 80–100°C, yielding DL-serine.
  • Enzymatic Hydrolysis : DL-serine is treated with D-specific aminohydrolase in ethamine buffer (pH 7.0–8.0) at 30°C, isolating D-serine with <0.2% L-isomer.

Analytical Characterization

Spectroscopic Validation

  • Mass Spectrometry : ESI-MS confirms molecular ion peaks at m/z 382.4 [M+H]⁺.
  • NMR : ¹H NMR (D₂O) shows characteristic signals for tyrosine aromatic protons (δ 7.1 ppm), serine β-hydroxy (δ 3.8 ppm), and leucine isopropyl groups (δ 0.9 ppm).

Purity Assessment

Parameter Value Method
Enantiomeric Excess >99.8% Chiral HPLC
Total Impurities <0.5% RP-HPLC
Moisture Content <0.1% Karl Fischer

Challenges and Mitigation Strategies

  • Racemization : Minimized by using low temperatures (-20°C) and active esters during coupling.
  • Side Reactions : Urea byproducts from DCC are removed via filtration before evaporation.
  • Solubility Issues : DMF/THF mixtures enhance solubility of protected intermediates.

Analyse Des Réactions Chimiques

Types of Reactions

L-Leucine, N-(N-L-tyrosyl-D-seryl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

L-Leucine, N-(N-L-tyrosyl-D-seryl)- has several scientific research applications:

Mécanisme D'action

The mechanism of action of L-Leucine, N-(N-L-tyrosyl-D-seryl)- involves its interaction with specific molecular targets and pathways. The compound can modulate cellular signaling pathways by binding to receptors or enzymes, leading to changes in cellular functions. For example, it has been shown to enhance neuronal proliferation and modulate stress responses through pathways independent of brain-derived neurotrophic factor (BDNF) .

Comparaison Avec Des Composés Similaires

Dipeptide Derivatives with Protective Groups

Example Compound : N-(9-Fluorenylmethoxycarbonyl)-L-leucine-glycine nitrile (FMOC-Leu-Gly-CN)

  • Structural Differences : FMOC-Leu-Gly-CN includes a protective FMOC group and a nitrile-functionalized glycine, unlike the unprotected tyrosine-seryl-leucine structure of the target compound.
  • Physicochemical Impact : The FMOC group increases hydrophobicity (log P ≈ 3.5), whereas the target compound’s tyrosine and serine residues may enhance aqueous solubility due to polar hydroxyl groups.
  • Functional Relevance : Protective groups like FMOC are critical in solid-phase peptide synthesis but require removal post-synthesis, complicating production compared to unprotected derivatives .

Data Table :

Property L-Leucine, N-(N-L-tyrosyl-D-seryl)- FMOC-Leu-Gly-CN
Molecular Weight ~450–500 g/mol (estimated) 443.5 g/mol
log P ~1.5–2.0 (predicted) 3.5
Key Functional Groups Tyrosine, D-serine, leucine FMOC, nitrile

D-Amino Acid-Containing Peptides

Example Compound : L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl-L-serine (CAS 132930-82-6)

  • Structural Differences : Contains D-alanine instead of D-serine and additional phenylalanine and glycine residues.
  • Biological Impact : D-alanine enhances resistance to proteolytic degradation, while D-serine’s hydroxyl group may participate in hydrogen bonding, affecting receptor binding or enzyme inhibition .
  • Metabolic Stability: D-amino acids generally reduce enzymatic cleavage rates, extending half-life in biological systems .

Example Compound : N-Chloro-D-leucine

  • Functional Impact: Chlorination of tyrosine residues in enzymes (e.g., D-amino acid oxidase) highlights the role of D-configuration in targeted covalent modifications. The target compound’s D-serine may similarly enable selective interactions .

Acetylated and Modified Leucine Derivatives

Example Compound : N-Acetyl-L-leucine

  • Physicochemical Differences : Acetylation increases log P (2.46 vs. 1.5 for L-leucine) and reduces solubility, whereas the target compound’s tyrosine-seryl moiety may balance hydrophobicity and polarity .
  • Metabolic Relevance : N-Acetyl-D,L-leucine shows altered D/L ratios in diabetic patients (1.54× lower in saliva), suggesting stereochemistry and modifications influence metabolic pathways. The target compound’s D-serine could similarly affect bioavailability .

Data Table :

Property L-Leucine, N-(N-L-tyrosyl-D-seryl)- N-Acetyl-L-leucine
log P ~1.5–2.0 (predicted) 2.46
Solubility (Water) Moderate (hydroxyl groups) Low
Metabolic Stability High (D-serine) Moderate

Regulatory and Inhibitory Peptides

Example Compound : L-Leucine-regulated IPMS (Isopropylmalate Synthase)

  • Functional Comparison : L-Leucine acts as a feedback inhibitor of IPMS in Mycobacterium tuberculosis, binding 50 Å from the active site. The target compound’s tyrosine-seryl group may enable allosteric regulation or competitive inhibition in analogous systems .

Key Research Findings

Stereochemical Impact : D-serine in the target compound enhances metabolic stability compared to L-configured peptides, as seen in N-acetyl-D-leucine’s resistance to enzymatic degradation .

Physicochemical Properties : Tyrosine’s aromatic ring and serine’s hydroxyl group likely confer moderate hydrophilicity (log P ~1.5–2.0), balancing solubility and membrane permeability .

Synthetic Challenges : Unlike FMOC-protected derivatives, the lack of protective groups in the target compound simplifies synthesis but may require precise stereochemical control to avoid racemization .

Q & A

Q. How can researchers design activity-based assays for L-Leucine derivatives targeting aminopeptidases?

  • Assay Development :
  • Use fluorogenic substrates (e.g., L-Leucine 7-amido-4-methylcoumarin, λex/em = 370/440 nm) to measure enzymatic cleavage kinetics.
  • Inhibitor screening: Pre-incubate enzymes with derivatives and quantify residual activity via fluorescence plate readers .

Data Contradictions and Validation

  • Melting Point Variability : reports 212–213°C, while similar derivatives in show lower values (e.g., 185°C). This discrepancy may arise from polymorphic forms—validate via DSC and PXRD.
  • Enzyme Specificity : MtIPMS in is highly specific for acetyl-CoA, but describes reactions with alternative acyl donors. Test acyl-CoA analogs under standardized conditions to reconcile results.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.